N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
Properties
Molecular Formula |
C21H18N2O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O7/c24-18(23-11-20(26)27)10-22-19(25)12-29-14-6-7-15-16(13-4-2-1-3-5-13)9-21(28)30-17(15)8-14/h1-9H,10-12H2,(H,22,25)(H,23,24)(H,26,27) |
InChI Key |
BLQIYOGUKHMCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the acyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Notes:
- Substituent Effects : The 4-phenyl group in the target compound enhances aromatic stacking interactions compared to 4-ethyl or 4-methyl derivatives .
- Linker Flexibility: The oxyacetyl linker offers rigidity and conjugation, whereas propanoyl () or benzoyl esters () may alter solubility and metabolic stability.
- Functional Groups : Glycylglycine improves water solubility relative to hydrazide () or ester () groups, which are more prone to hydrolysis.
Key Observations :
- The target compound’s synthesis likely mirrors methods in and , involving nucleophilic acylation of the coumarin hydroxyl group with an activated glycylglycine derivative.
- Hydrazide derivatives () require anhydrous conditions and metal catalysts (e.g., ZnCl₂), whereas esterification () uses acyl chlorides in dichloromethane (DCM) with triethylamine (Et₃N).
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
Biological Activity
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound classified within the chromen derivatives, particularly notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO5, with a molecular weight of approximately 353.3 g/mol. The compound features a coumarin moiety, which is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The inclusion of an acetyl group linked to glycine enhances its interactions with biological targets, potentially increasing its solubility and bioavailability.
Antioxidant Activity
This compound exhibits significant antioxidant properties due to the presence of phenolic hydroxyl groups. These groups can scavenge free radicals, thereby mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar coumarin structures show strong radical scavenging activities, which are crucial for developing therapies against oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Coumarins are known to inhibit various inflammatory mediators, making them potential candidates for treating inflammatory disorders. Research indicates that this compound can downregulate inflammatory cytokines, contributing to its therapeutic potential in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound has been explored in various studies. Its structural similarity to other known antimicrobial agents suggests that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. Preliminary findings indicate promising results against common pathogens, warranting further investigation into its use as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The acetyl group enhances the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.
- Molecular Interactions : The unique structure allows specific interactions with biological targets that other simpler coumarins may not exhibit.
Comparative Analysis with Similar Compounds
To better understand the distinct properties of this compound, a comparison with related compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Hydroxycoumarin | C9H6O3 | Strong fluorescence; used in fluorescence studies |
| Coumarin | C9H6O2 | Exhibits anticoagulant properties |
| 4-Methylcoumarin | C10H10O2 | Exhibits antimicrobial activity; flavoring agent |
N-{[(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetyl}glycylglycine stands out due to its dual functional role as both an enzyme inhibitor and an antioxidant, making it particularly promising for therapeutic applications targeting neurodegenerative diseases and inflammatory conditions.
Case Studies
Several studies have investigated the efficacy of compounds similar to N-{[(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetyl}glycylglycine in preclinical models:
- Neuroprotection : A study demonstrated that a related coumarin derivative significantly reduced neuronal cell death in models of Alzheimer's disease by inhibiting AChE activity.
- Anti-inflammatory Effects : Research on similar compounds showed a marked reduction in pro-inflammatory cytokines in animal models of arthritis.
- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
